REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[C:8]([C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16](=[O:26])[N:17]2[CH2:20][CH:21]2OCC[O:22]2)=[N:12][CH:11]=1)#[N:9].[OH-].[Na+]>>[C:8]([C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16](=[O:26])[N:17]2[CH2:20][CH:21]=[O:22])=[N:12][CH:11]=1)#[N:9] |f:2.3|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
7-cyano-1-(1,3-dioxolan-2-ylmethyl)-1,5-naphthyridin-2(1H)-one
|
Quantity
|
215 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CN=C2C=CC(N(C2=C1)CC1OCCO1)=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
, and an eluent of ethyl acetate:hexane=1:1, and washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CN=C2C=CC(N(C2=C1)CC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |